![molecular formula C23H25N3O4 B13856913 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors to form the oxazole ring.
Attachment of the pyridine ring: The pyridine ring is introduced through a substitution reaction.
Formation of the phenoxy group: This involves the reaction of phenol derivatives with appropriate reagents.
Attachment of the tetrahydropyran group: This step involves the reaction of tetrahydropyran derivatives with the intermediate compound.
Formation of the acetamide group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide can be compared with other similar compounds, such as:
- 2,4-Pyrimidinediamine, 5-chloro-N4- [2- [ (1-methylethyl)sulfonyl]phenyl]-N2- [5-methyl-2- (1-methylethoxy)-4- [1,2,3,6-tetrahydro-1- (tetrahydro-2H-pyran-4-yl)-4-pyridinyl]phenyl]
- (2S,3R,4S,5S,6R)-2- (4-chloro-3- (4-ethoxybenzyl)phenyl)-6- (hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
- (3S)-3-[4-[(2-氯-5-碘苯基)甲基]苯氧基]四氢呋喃
These compounds share structural similarities but differ in their specific functional groups and molecular configurations, leading to unique properties and applications .
Propiedades
Fórmula molecular |
C23H25N3O4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-[4-(5-methyl-2-pyridin-3-yl-1,3-oxazol-4-yl)phenoxy]-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-16-22(26-23(30-16)19-3-2-10-24-14-19)18-4-6-20(7-5-18)29-15-21(27)25-13-17-8-11-28-12-9-17/h2-7,10,14,17H,8-9,11-13,15H2,1H3,(H,25,27) |
Clave InChI |
UXQKJJOEMOERCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CN=CC=C2)C3=CC=C(C=C3)OCC(=O)NCC4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


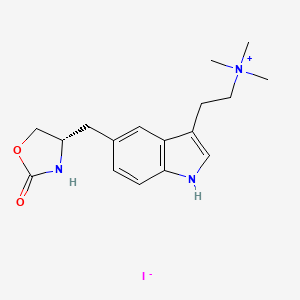
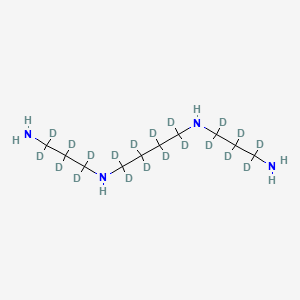
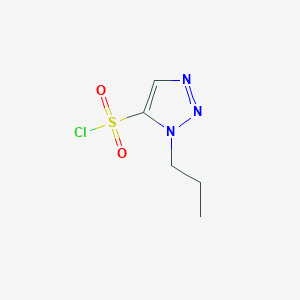
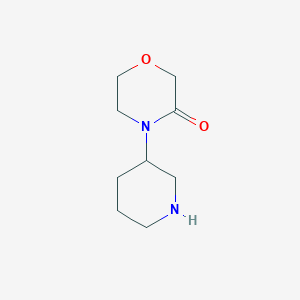
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
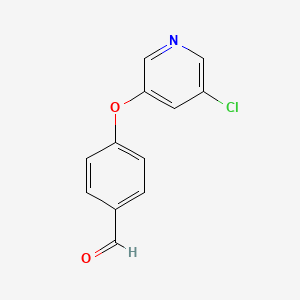
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
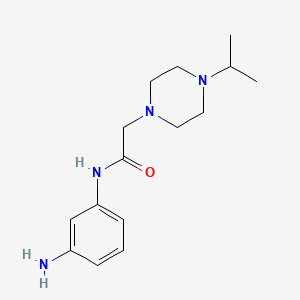
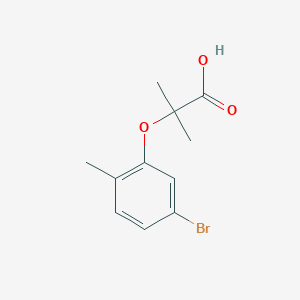
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)

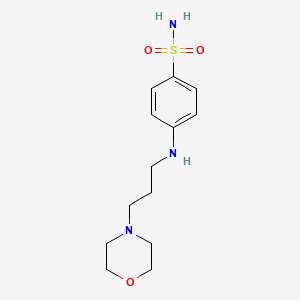

![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
